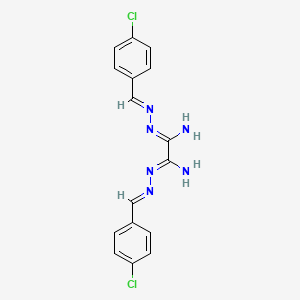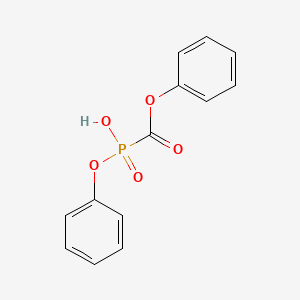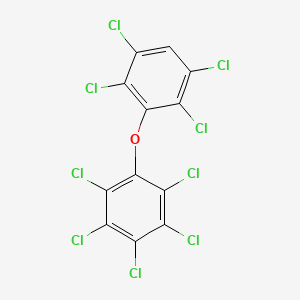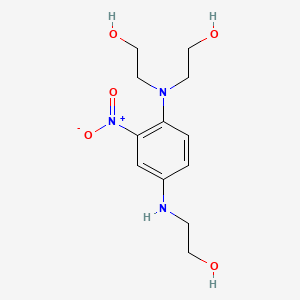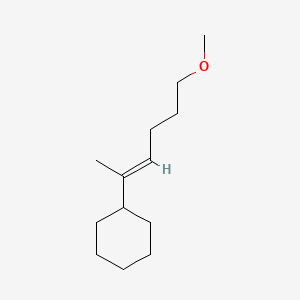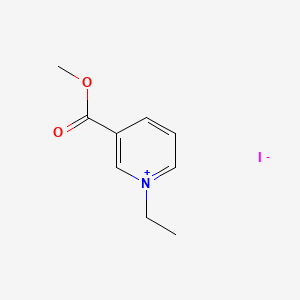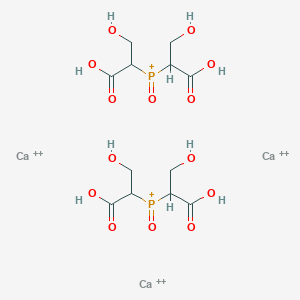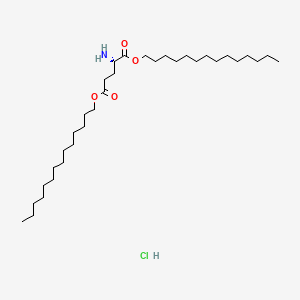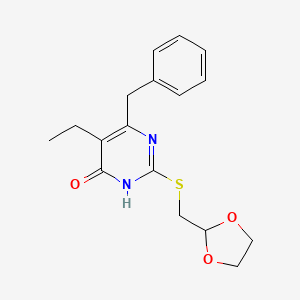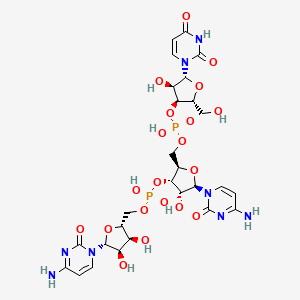![molecular formula C34H32N2 B12668792 N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine CAS No. 86579-43-3](/img/structure/B12668792.png)
N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[4-(1-phenylethyl)phenyl]benzol-1,4-diamin ist eine organische Verbindung, die zur Klasse der aromatischen Amine gehört. Sie zeichnet sich durch das Vorhandensein von zwei Phenylethylgruppen aus, die an den Stickstoffatomen eines Benzol-1,4-diamin-Kerns gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N’-Bis[4-(1-phenylethyl)phenyl]benzol-1,4-diamin beinhaltet typischerweise die Reaktion von 4-(1-Phenylethyl)anilin mit Benzol-1,4-diamin unter spezifischen Bedingungen. Eine gängige Methode umfasst:
Ausgangsstoffe: 4-(1-Phenylethyl)anilin und Benzol-1,4-diamin.
Reaktionsbedingungen: Die Reaktion wird üblicherweise in Gegenwart eines Katalysators, wie z. B. Palladium auf Kohlenstoff (Pd/C), und unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt, um Oxidation zu verhindern.
Temperatur und Zeit: Die Reaktionsmischung wird auf einen Temperaturbereich von 100-150 °C erhitzt und mehrere Stunden lang gerührt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von N,N’-Bis[4-(1-phenylethyl)phenyl]benzol-1,4-diamin Großreaktoren und kontinuierliche Strömungsprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern wie Temperatur, Druck und Katalysatorkonzentration ist üblich, um eine gleichbleibende Produktqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
N,N’-Bis[4-(1-phenylethyl)phenyl]benzol-1,4-diamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, was zur Bildung von substituierten Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Elektrophile Reagenzien wie Brom (Br₂) und Salpetersäure (HNO₃) können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte und funktionalisierte Derivate von N,N’-Bis[4-(1-phenylethyl)phenyl]benzol-1,4-diamin, die unterschiedliche Eigenschaften und Anwendungen haben können.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[4-(1-phenylethyl)phenyl]benzol-1,4-diamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um den Einsatz in der Arzneimittelentwicklung und als potenzielles Therapeutikum zu untersuchen.
Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien wie organischen Halbleitern und Leuchtdioden (LEDs) eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den N,N’-Bis[4-(1-phenylethyl)phenyl]benzol-1,4-diamin seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen. Die Verbindung kann mit verschiedenen Enzymen und Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. So können die antioxidativen Eigenschaften die Bindung freier Radikale und die Verhinderung oxidativer Schäden an Zellen beinhalten.
Wirkmechanismus
The mechanism by which N,N’-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N’-Bis(1-methylpropyl)-1,4-phenylendiamin
- 1,4-Bis(diphenylamino)benzol
- N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-phenylendiamin
Einzigartigkeit
N,N’-Bis[4-(1-phenylethyl)phenyl]benzol-1,4-diamin ist aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Phenylethylgruppen, einzigartig, die bestimmte elektronische und sterische Eigenschaften verleihen. Diese Merkmale können seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen, was es für spezialisierte Anwendungen in der Materialwissenschaft und organischen Elektronik wertvoll macht.
Eigenschaften
CAS-Nummer |
86579-43-3 |
|---|---|
Molekularformel |
C34H32N2 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C34H32N2/c1-25(27-9-5-3-6-10-27)29-13-17-31(18-14-29)35-33-21-23-34(24-22-33)36-32-19-15-30(16-20-32)26(2)28-11-7-4-8-12-28/h3-26,35-36H,1-2H3 |
InChI-Schlüssel |
RKMNUEMCLJPQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)C(C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


